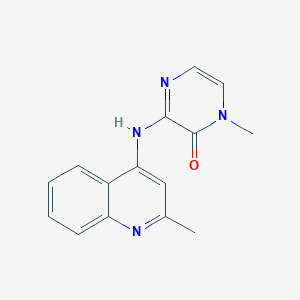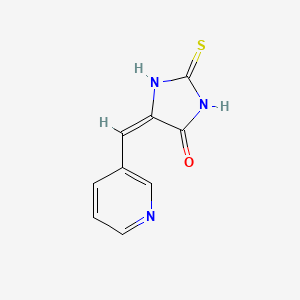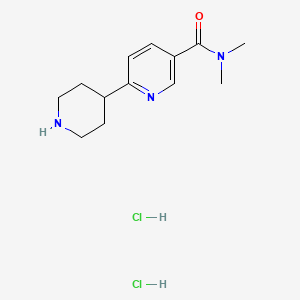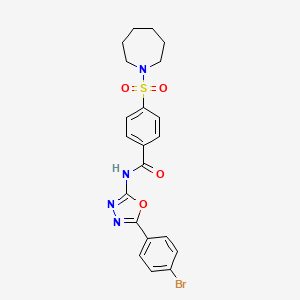![molecular formula C14H22Cl2N2O2 B2361966 3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid dihydrochloride CAS No. 1172802-40-2](/img/structure/B2361966.png)
3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid dihydrochloride” is a chemical compound with the CAS Number: 1172802-40-2 . It has a molecular weight of 321.25 and its molecular formula is C14H20N2O2•2HCl . It is typically stored at room temperature and comes in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20N2O2.2ClH/c1-12-3-2-4-13(11-12)16-9-7-15(8-10-16)6-5-14(17)18;;/h2-4,11H,5-10H2,1H3,(H,17,18);2*1H . This indicates that the compound contains a piperazine ring substituted with a 3-methylphenyl group and a propanoic acid group.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Wissenschaftliche Forschungsanwendungen
Pharmacological Research
This compound has been explored for its potential pharmacological applications due to its structural similarity to piperazine derivatives, which are known for their diverse therapeutic effects. It may serve as a precursor in the synthesis of compounds with possible antidepressant or anxiolytic properties, as piperazine cores are often found in drugs targeting central nervous system disorders .
Material Science
In material science, this chemical could be used in the development of novel organic compounds that can be incorporated into sensors or organic semiconductors . Its piperazine ring might interact with various materials to alter conductivity or sensitivity to environmental changes .
Chemical Synthesis
As a building block in chemical synthesis, this compound’s reactive sites allow for the creation of a wide range of derivatives. This versatility makes it valuable for synthesizing new molecules for drug development or chemical probes in biological systems .
Chromatography
In chromatographic applications, derivatives of this compound could be used to modify stationary phases in liquid chromatography. This modification can enhance the separation of complex mixtures by improving selectivity and retention times .
Analytical Chemistry
In analytical chemistry, this compound can be used to develop new analytical reagents . These reagents could be designed to react with specific analytes, leading to changes in color or fluorescence for detection and quantification purposes .
Antifungal Agents
Research has indicated that derivatives of this compound have potential as antifungal agents . The piperazine moiety can be modified to target specific fungal enzymes or pathways, offering a new approach to treating fungal infections .
Antitumor Activity
The structure of this compound suggests it could be modified to create molecules with antitumor activity . By targeting specific pathways in cancer cells, such derivatives could contribute to the development of new chemotherapeutic agents .
Agrochemical Research
In the field of agrochemicals, this compound could be used to synthesize new pesticides or herbicides. Its structural flexibility allows for the creation of molecules that can interact with biological targets in pests or weeds, potentially leading to more effective crop protection strategies .
Safety And Hazards
This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Eigenschaften
IUPAC Name |
3-[4-(3-methylphenyl)piperazin-1-yl]propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.2ClH/c1-12-3-2-4-13(11-12)16-9-7-15(8-10-16)6-5-14(17)18;;/h2-4,11H,5-10H2,1H3,(H,17,18);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZYNXNZXSKQEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CCC(=O)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)but-2-enamide](/img/structure/B2361883.png)

![3-fluoro-4-methoxy-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide](/img/structure/B2361886.png)
![5-Methyl-2-[[1-(2-phenylethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2361891.png)
![2-(4-benzoylbenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2361892.png)






![2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2361903.png)
![(S)-2-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)isoindoline-1,3-dione](/img/structure/B2361904.png)
